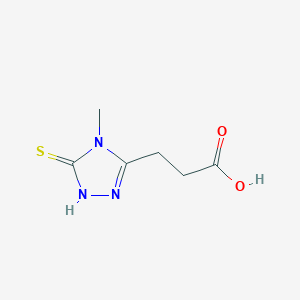

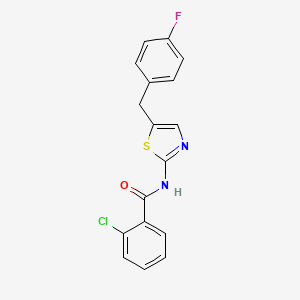

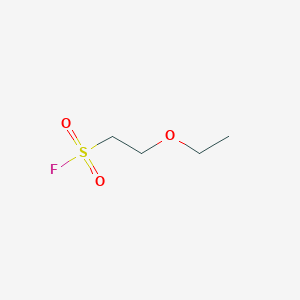

N-(tert-butyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as BTE-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Structural Analysis and Ligand Activity

Research on similar compounds, particularly those with a 2-aminopyrimidine moiety, has been conducted to understand their potential as ligands for the histamine H4 receptor. Such studies involve optimizing the core pyrimidine structure and studying their biological activity in vitro and in vivo. For instance, Altenbach et al. (2008) investigated a series of 2-aminopyrimidines, leading to the discovery of compounds with significant anti-inflammatory and antinociceptive activities, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis and Optimization Processes

The synthesis and optimization of N-aryl/heteryl acetoacetamides, including methods that are eco-friendly and economical, have been explored. Sirisha et al. (2013) described the preparation of such compounds using solvent-free conditions and potassium tert-butoxide as a catalyst. These methods demonstrate the potential for greener synthesis processes in pharmaceutical research (Sirisha et al., 2013).

Medical and Pharmacological Applications

Gangjee et al. (2009) synthesized analogues of 2-amino-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating their potential as antitumor agents. The study highlights the significance of such compounds in developing new treatments for cancer (Gangjee et al., 2009).

Application in Anticonvulsant Agents

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the compound , has been conducted to explore their potential as anticonvulsant agents. Severina et al. (2020) synthesized these derivatives and evaluated their activity, demonstrating the utility of such compounds in treating seizures (Severina et al., 2020).

Chemical Characterization and Synthesis

The synthesis and characterization of new ferrocenyl uracil peptide nucleic acid monomers, including those with tert-butyl groups, have been studied. Gasser et al. (2006) demonstrated the synthesis and hydrogen bonding capabilities of such compounds, which can be crucial in the development of novel chemical entities (Gasser et al., 2006).

properties

IUPAC Name |

N-tert-butyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-5-8-6-9(16)14-11(13-8)18-7-10(17)15-12(2,3)4/h6H,5,7H2,1-4H3,(H,15,17)(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXCWYGRXOHWJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

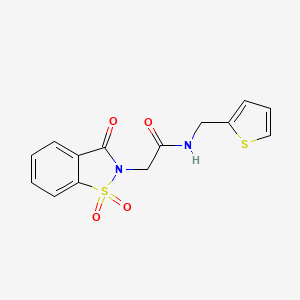

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

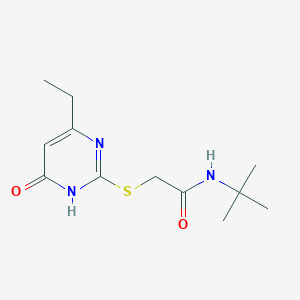

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

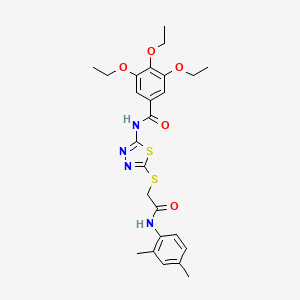

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)